molecular formula C23F1H27N4O6S1 B234586 2-Phenylphenanthridinone CAS No. 157848-49-2

2-Phenylphenanthridinone

Cat. No.: B234586
CAS No.: 157848-49-2
M. Wt: 271.3 g/mol
InChI Key: FCKDQCRFRIRGAW-UHFFFAOYSA-N
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Description

2-Phenylphenanthridinone is an organic compound belonging to the phenanthridinone family It is characterized by a phenanthridinone core structure with a phenyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylphenanthridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formic acid, followed by cyclization to form the phenanthridinone core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenylphenanthridinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenanthridinone core to dihydrophenanthridinone.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution.

Major Products

Scientific Research Applications

2-Phenylphenanthridinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Phenylphenanthridinone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound without the phenyl group.

    2-Phenylquinazolin-4(3H)-one: A structurally similar compound with a quinazolinone core.

    4-Hydroxy-2-quinolone: Another heterocyclic compound with similar biological activities.

Uniqueness

2-Phenylphenanthridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

157848-49-2

Molecular Formula

C23F1H27N4O6S1

Molecular Weight

271.3 g/mol

IUPAC Name

2-phenyl-5H-phenanthridin-6-one

InChI

InChI=1S/C19H13NO/c21-19-16-9-5-4-8-15(16)17-12-14(10-11-18(17)20-19)13-6-2-1-3-7-13/h1-12H,(H,20,21)

InChI Key

FCKDQCRFRIRGAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43

Synonyms

2-phenylphenanthridinone

Origin of Product

United States

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